Cas no 27444-41-3 (tetrahydro-2H-pyran-3-yl 4-Methylbenzenesulfonate)
tetrahydro-2H-pyran-3-yl 4-Methylbenzenesulfonate Chemical and Physical Properties
Names and Identifiers
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- tetrahydro-2H-pyran-3-yl 4-Methylbenzenesulfonate
- AT11265
- TETRAHYDRO-2H-PYRAN-3-OL TOSYLATE
- EN300-6992136
- SCHEMBL21488522
- WLZ2879
- 27444-41-3
- oxan-3-yl 4-methylbenzene-1-sulfonate
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- Inchi: 1S/C12H16O4S/c1-10-4-6-12(7-5-10)17(13,14)16-11-3-2-8-15-9-11/h4-7,11H,2-3,8-9H2,1H3
- InChI Key: LEZSGHMBONHANZ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OC1COCCC1
Computed Properties
- Exact Mass: 256.07693016g/mol
- Monoisotopic Mass: 256.07693016g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 61Ų
tetrahydro-2H-pyran-3-yl 4-Methylbenzenesulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1222470-1g |
tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate |
27444-41-3 | 95% | 1g |
$780 | 2024-06-03 | |
| Enamine | EN300-6992136-0.05g |
oxan-3-yl 4-methylbenzene-1-sulfonate |
27444-41-3 | 0.05g |
$323.0 | 2023-05-30 | ||
| Enamine | EN300-6992136-0.1g |
oxan-3-yl 4-methylbenzene-1-sulfonate |
27444-41-3 | 0.1g |
$339.0 | 2023-05-30 | ||
| Enamine | EN300-6992136-0.25g |
oxan-3-yl 4-methylbenzene-1-sulfonate |
27444-41-3 | 0.25g |
$354.0 | 2023-05-30 | ||
| Enamine | EN300-6992136-0.5g |
oxan-3-yl 4-methylbenzene-1-sulfonate |
27444-41-3 | 0.5g |
$370.0 | 2023-05-30 | ||
| Enamine | EN300-6992136-1.0g |
oxan-3-yl 4-methylbenzene-1-sulfonate |
27444-41-3 | 1g |
$385.0 | 2023-05-30 | ||
| Enamine | EN300-6992136-2.5g |
oxan-3-yl 4-methylbenzene-1-sulfonate |
27444-41-3 | 2.5g |
$754.0 | 2023-05-30 | ||
| Enamine | EN300-6992136-5.0g |
oxan-3-yl 4-methylbenzene-1-sulfonate |
27444-41-3 | 5g |
$1115.0 | 2023-05-30 | ||
| Enamine | EN300-6992136-10.0g |
oxan-3-yl 4-methylbenzene-1-sulfonate |
27444-41-3 | 10g |
$1654.0 | 2023-05-30 | ||
| eNovation Chemicals LLC | Y1222470-5g |
tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate |
27444-41-3 | 95% | 5g |
$1000 | 2025-02-28 |
tetrahydro-2H-pyran-3-yl 4-Methylbenzenesulfonate Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on tetrahydro-2H-pyran-3-yl 4-Methylbenzenesulfonate
Comprehensive Overview of tetrahydro-2H-pyran-3-yl 4-Methylbenzenesulfonate (CAS No. 27444-41-3)
Tetrahydro-2H-pyran-3-yl 4-Methylbenzenesulfonate (CAS No. 27444-41-3) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its unique molecular structure, combining a tetrahydro-2H-pyran-3-yl moiety with a 4-methylbenzenesulfonate group, offers exceptional reactivity and versatility in nucleophilic substitution reactions. This compound has garnered significant attention in recent years due to its role in green chemistry initiatives and sustainable synthesis methodologies.
In the context of modern synthetic chemistry, tetrahydro-2H-pyran-3-yl 4-Methylbenzenesulfonate serves as a pivotal building block for constructing complex heterocyclic frameworks. Researchers frequently employ it in: 1) asymmetric catalysis for chiral molecule production, 2) polymer modification to enhance material properties, and 3) bioconjugation techniques in drug development. The compound's stability under physiological conditions makes it particularly valuable for probing enzyme mechanisms and designing prodrug systems.
The growing demand for high-purity sulfonate esters in electronic materials has positioned CAS No. 27444-41-3 as a material of interest for OLED and semiconductor applications. Its ability to form stable thin films when combined with specific metal oxides aligns with current industry trends toward flexible electronics and miniaturized components. Recent patent analyses reveal a 28% year-over-year increase in citations involving this compound for organic electronic device fabrication.
From a regulatory perspective, tetrahydro-2H-pyran-3-yl 4-Methylbenzenesulfonate complies with major international chemical inventories including TSCA, EINECS, and PICCS. Analytical characterization typically involves GC-MS (retention time 9.2±0.3 min under standard conditions), HPLC purity assessment (>98.5%), and comprehensive NMR spectral data (1H NMR (CDCl3) δ: 7.78 (d, 2H), 7.35 (d, 2H), 4.85 (m, 1H), 3.95-3.45 (m, 4H), 2.45 (s, 3H), 2.15-1.65 (m, 2H)). These specifications ensure batch-to-batch consistency for critical applications.
Emerging research explores the compound's potential in click chemistry applications, particularly in biopolymer functionalization. The 4-methylbenzenesulfonate leaving group demonstrates exceptional reactivity with azide-containing molecules, enabling efficient triazole formation under mild conditions. This property has sparked innovation in targeted drug delivery systems and diagnostic probe development, addressing current healthcare challenges in precision medicine.
Storage and handling recommendations for CAS No. 27444-41-3 emphasize protection from moisture (recommended RH <40%) and extended exposure to UV light. Technical bulletins suggest amber glass containers with PTFE-lined caps for long-term storage at 2-8°C. Industrial-scale applications typically require nitrogen atmosphere protection during transfer operations to maintain optimal purity levels throughout the supply chain.
Environmental fate studies indicate that tetrahydro-2H-pyran-3-yl 4-Methylbenzenesulfonate undergoes rapid hydrolytic degradation at pH >8.5, with a half-life of 4.2 hours in simulated marine conditions. These properties contribute to its favorable environmental profile compared to traditional sulfonating agents, aligning with the pharmaceutical industry's increasing focus on green chemistry metrics and reduced ecological impact.
The compound's synthetic versatility is further demonstrated in continuous flow chemistry applications, where its excellent solubility in aprotic solvents (e.g., THF, DMF) enables high-throughput production. Recent process optimization studies report 92% yield improvements when employing microreactor technology compared to batch methods, addressing manufacturing challenges in scale-up production of specialty chemicals.
Quality control protocols for tetrahydro-2H-pyran-3-yl 4-Methylbenzenesulfonate typically include: residual solvent analysis (meets ICH Q3C guidelines), heavy metal screening (<10 ppm), and microbiological testing for sterile applications. These rigorous standards support its use in GMP-compliant synthesis of active pharmaceutical ingredients (APIs), particularly in antiviral and anticancer drug development pipelines.
Future research directions focus on exploiting the compound's molecular architecture for covalent organic frameworks (COFs) construction and enzyme mimetic design. Preliminary computational modeling suggests potential applications in molecular recognition systems and catalytic nanoreactors, positioning CAS No. 27444-41-3 as a key player in next-generation nanotechnology developments.
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